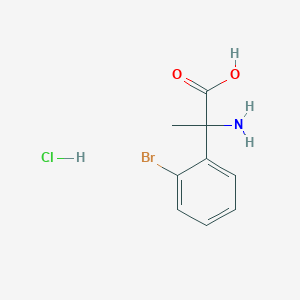
2-Amino-2-(2-bromophenyl)propanoic acid hydrochloride
Übersicht
Beschreibung
“2-Amino-2-(2-bromophenyl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1306605-67-3 . It has a molecular weight of 280.55 and is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BrNO2.ClH/c1-9(11,8(12)13)6-4-2-3-5-7(6)10;/h2-5H,11H2,1H3,(H,12,13);1H . This indicates that the compound consists of a bromophenyl group attached to an amino acid structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 280.55 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemistry
- Metabolism Study : It is used to study the in vivo metabolism of psychoactive substances in rats, providing insights into metabolic pathways and the formation of metabolites (Kanamori et al., 2002).
- Synthesis of Intermediates : The compound serves as an intermediate in the synthesis of other complex molecules, such as naproxen, by undergoing reactions like bromination and hydrolysis (Ai, 2002).
- Allylation of Aldehydes and Ketones : It finds application in the indium-mediated allylation of aldehydes, ketones, and sulfonimines, leading to the formation of homoallylic alcohols and sulfonamines (Dhanjee & Minehan, 2010).
Pharmaceutical and Medical Applications
- Antimicrobial Agents : Derivatives of 2-Amino-2-(2-bromophenyl)propanoic acid hydrochloride are synthesized and explored for potential antimicrobial properties (Doraswamy & Ramana, 2013).
- Antimalarial Activity : Research into the synthesis and quantitative structure-activity relationships of related compounds indicates potential use in antimalarial treatments (Werbel et al., 1986).
- Immunosuppressive Activity : Synthesis of 2-substituted 2-aminopropane-1,3-diols, which is structurally related to this compound, shows promise in immunosuppressive activities for applications like organ transplantation (Kiuchi et al., 2000).
Environmental and Material Science
- Corrosion Inhibition : Some derivatives of this compound are studied for their effectiveness in inhibiting corrosion of metals in acidic environments, useful in industrial applications (Herrag et al., 2010).
- Polymer Science : It is used in the synthesis of polybenzoxazine, showcasing its utility in the development of advanced polymeric materials (Trejo-Machin et al., 2017).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .
Eigenschaften
IUPAC Name |
2-amino-2-(2-bromophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2.ClH/c1-9(11,8(12)13)6-4-2-3-5-7(6)10;/h2-5H,11H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYDUVHPUKPSPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(2-bromophenyl)propanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



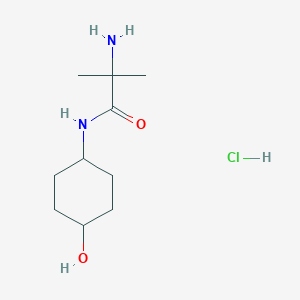
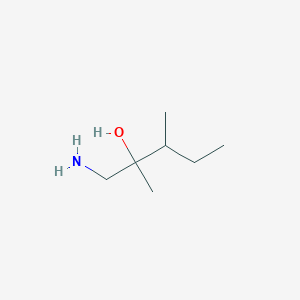
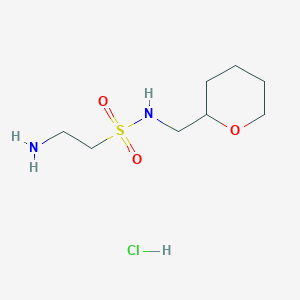
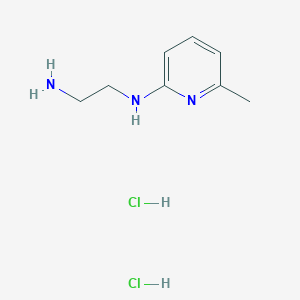
![2-Amino-1-[4-(trifluoromethyl)phenyl]butan-1-ol hydrochloride](/img/structure/B1525020.png)
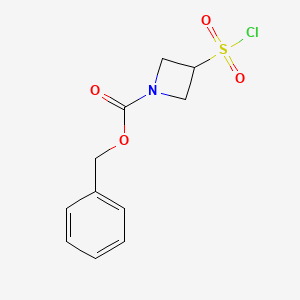

![2-(Diethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride](/img/structure/B1525024.png)
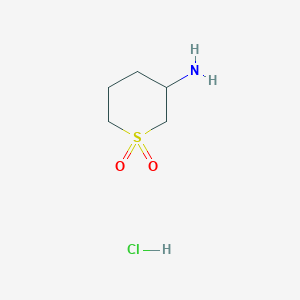
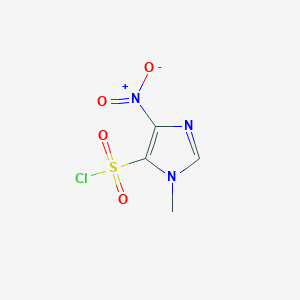
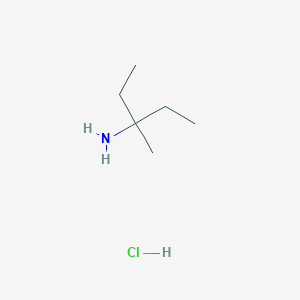
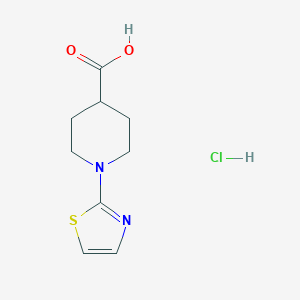
![tert-butyl N-[(N'-hydroxycarbamimidoyl)(2-methoxyphenyl)methyl]carbamate](/img/structure/B1525033.png)
![(2,2-Dimethylpropyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1525034.png)